Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate
Overview
Description
Biochemical Analysis
Biochemical Properties
Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to significant changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its localization helps in elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 5-(hydroxymethyl)thiazole under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties .
Biological Activity
Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate (CAS No. 1001419-37-9) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₉H₁₄N₂O₃S
Molecular Weight: 218.29 g/mol
CAS Number: 1001419-37-9
The compound features a thiazole ring, which is known for its diverse biological effects. The presence of the hydroxymethyl group enhances its solubility and reactivity, potentially influencing its interaction with biological targets.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition: Thiazole derivatives are recognized for their ability to inhibit specific enzymes, which can lead to antimicrobial and anticancer effects. This compound may inhibit topoisomerase II, a target involved in DNA replication and repair processes, thereby inducing antiproliferative effects in cancer cells .
- Antioxidant Activity: The compound has shown potential antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
- Cell Signaling Modulation: It may modulate cell signaling pathways that are essential for various physiological processes, including inflammation and apoptosis. This modulation can influence gene expression and cellular metabolism.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Antitumor Activity: Preliminary studies indicate that it may possess antitumor properties by inhibiting cell proliferation in cancer models .
- Neuroprotective Effects: Research has suggested that similar thiazole derivatives can provide neuroprotective benefits, potentially relevant for conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antiproliferative Effects: A study compared the antiproliferative effects of hydroxymethyl-substituted thiazoles on mammalian cells. Results indicated significant inhibition of cell growth linked to topoisomerase inhibition, highlighting the therapeutic potential of such compounds in cancer treatment .
- Oxidative Stress Reduction: In laboratory settings, this compound was tested for its ability to reduce oxidative stress markers in neuronal cells, showing promise as a protective agent against neurodegenerative diseases .
- Enzyme Interaction Studies: Biochemical assays demonstrated that this compound interacts with key enzymes involved in metabolic pathways, influencing their activity and contributing to its biological effects .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-4-6(5-12)15-7/h4,12H,5H2,1-3H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXINUDSGSPWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694359 | |
Record name | tert-Butyl [5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001419-37-9 | |
Record name | tert-Butyl [5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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